molecular formula C9H13N3O3 B12931792 6-Amino-5-(2-methylpropyl)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid CAS No. 20865-56-9

6-Amino-5-(2-methylpropyl)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid

Cat. No.: B12931792
CAS No.: 20865-56-9
M. Wt: 211.22 g/mol
InChI Key: JOFUFPLCAOFXIW-UHFFFAOYSA-N
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Description

6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant role in biological systems, particularly in nucleic acids like DNA and RNA

Preparation Methods

The synthesis of 6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst, followed by the introduction of an isobutyl group through alkylation. The reaction conditions typically involve heating the reactants under reflux in a suitable solvent such as ethanol or methanol.

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of more efficient catalysts, improved purification techniques, and scaling up the reaction to accommodate larger quantities of reactants.

Chemical Reactions Analysis

6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the amino group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Its structural similarity to nucleic acid bases makes it a candidate for developing antiviral and anticancer agents.

    Biological Research: Researchers investigate its interactions with enzymes and receptors, exploring its potential as an enzyme inhibitor or receptor agonist/antagonist.

    Industrial Applications: The compound’s chemical properties make it useful in the synthesis of various organic compounds, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleotide synthesis or by binding to nucleic acid structures, thereby interfering with DNA or RNA function. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar compounds to 6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid include other pyrimidine derivatives such as:

    5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.

    Cytosine: A nucleic acid base found in DNA and RNA.

    Thymine: Another nucleic acid base found in DNA.

The uniqueness of 6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group and carboxylic acid functionality differentiate it from other pyrimidine derivatives, potentially leading to unique interactions and applications.

Properties

CAS No.

20865-56-9

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

4-amino-5-(2-methylpropyl)-2-oxo-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C9H13N3O3/c1-4(2)3-5-6(8(13)14)11-9(15)12-7(5)10/h4H,3H2,1-2H3,(H,13,14)(H3,10,11,12,15)

InChI Key

JOFUFPLCAOFXIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(NC(=O)N=C1N)C(=O)O

Origin of Product

United States

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